molecular formula C11H8BF3O2 B8187792 6-Trifluoromethyl-naphthalen-1-boronic acid

6-Trifluoromethyl-naphthalen-1-boronic acid

Cat. No.: B8187792
M. Wt: 239.99 g/mol
InChI Key: OFZTXHUDTQVBKV-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-naphthalen-1-boronic acid is an organoboron compound with the molecular formula C11H8BF3O2. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-naphthalen-1-boronic acid typically involves the borylation of 6-Trifluoromethyl-naphthalene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-naphthalen-1-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-naphthalen-1-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in certain coupling reactions.

    4-Trifluoromethylphenylboronic Acid: Similar in structure but with the trifluoromethyl group attached to a benzene ring instead of a naphthalene ring.

Uniqueness

6-Trifluoromethyl-naphthalen-1-boronic acid is unique due to the presence of both the trifluoromethyl group and the naphthalene ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules where specific electronic effects are desired .

Properties

IUPAC Name

[6-(trifluoromethyl)naphthalen-1-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BF3O2/c13-11(14,15)8-4-5-9-7(6-8)2-1-3-10(9)12(16)17/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZTXHUDTQVBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=CC2=CC=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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